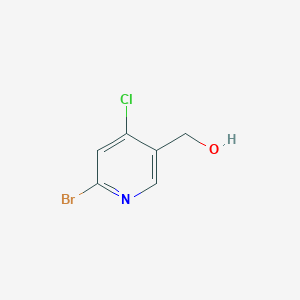

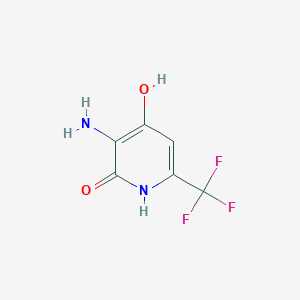

![molecular formula C8H10N2O3S B1412361 (R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799976-82-1](/img/structure/B1412361.png)

(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide

Descripción general

Descripción

Synthesis Analysis

A recent study reported a transition metal-free, base-mediated one-pot approach for constructing the benzo[b][1,4,5]oxathiazepine 1-oxide core. The synthesis involves an intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows the formation of both C–N and C–O bonds simultaneously in a single step. The method demonstrates a broad substrate scope, simple reaction conditions (room temperature), and cost-effective reagents. The resulting benzo[b][1,4,5]oxathiazepine 1-oxides serve as promising bioactive scaffolds.

Molecular Structure Analysis

The molecular structure of ®-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide comprises the fused pyrido-oxathiazepine ring system. The absolute configurations of separable diastereomers have been confirmed by 2D NMR spectroscopy. Additionally, the relative configuration of a specific isomer was assigned using 2D NMR and X-ray crystallography .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide and its derivatives are involved in the synthesis of various biologically significant compounds. The structural analogs of this compound have been investigated for their valuable biological activities, especially in the context of their antiviral, antimicrobial, and antitumor properties. These compounds are significant in the construction of bioactive molecules due to their role as molecular platforms (Youssef, Azab, & Youssef, 2012).

Pharmacological Applications

Some structural derivatives of this compound have shown promising pharmacological properties. For instance, benzopyridooxathiazepine derivatives have been identified as novel potent antimitotic agents, demonstrating significant pharmacological profiles against tumor cell lines, attributed to their inhibition of tubulin polymerization (Gallet et al., 2009).

Chemical Stability and Degradation Studies

The stability of this compound derivatives under various stress conditions has been a subject of research. Studies exploring their degradation kinetics under conditions such as hydrolytic, oxidative, photolytic, and thermal settings provide insights into their stability profiles, which is crucial for pharmaceutical development (Lecoeur et al., 2012).

Novel Heterocyclic Systems and Antimicrobial Activity

Research has been conducted on synthesizing new heterocyclic systems incorporating this compound derivatives. These studies have led to the creation of novel compounds with potential antimicrobial properties, contributing to the field of medicinal chemistry (Ibrahim & Ali, 2010).

Propiedades

IUPAC Name |

(4R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-5-9-3-2-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKASUVTCOXCTL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

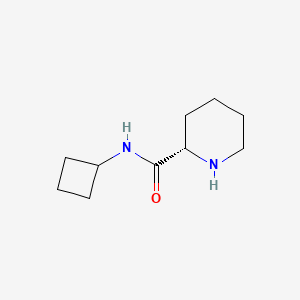

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)

![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)

![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)